molecular formula C15H26N4O2 B2825842 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 1211125-43-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2825842
CAS No.: 1211125-43-7
M. Wt: 294.399
InChI Key: BXSUDJBNBOCGKG-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, followed by the introduction of the ethyl chain through a series of substitution reactions. The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and 4-methylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-18-9-11-19(12-10-18)17-15(21)14(20)16-8-7-13-5-3-2-4-6-13/h5H,2-4,6-12H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSUDJBNBOCGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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